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Compound of Interest

Compound Name: 1233B

Cat. No.: B12441511 Get Quote

Abstract: This document provides a comprehensive technical overview of the physicochemical

properties, biological activity, and relevant experimental methodologies for the compound

designated 1233B. The primary focus of this guide is the antibiotic 1233B (CAS 34668-61-6), a

fungal metabolite known for its role as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-

CoA) synthase. Quantitative data is presented in structured tables, and key biological pathways

and experimental workflows are visualized using diagrams. A brief section also addresses an

alternative interpretation of "1233B" as the industrial chemical (Z)-1-Bromo-3,3,3-

trifluoropropene to ensure clarity and comprehensive coverage. This guide is intended for

researchers, scientists, and professionals in drug development and the life sciences.

Core Compound Identification and Properties:
Antibiotic 1233B
Antibiotic 1233B, also known by its synonym L-660,282, is the hydroxy-acid derivative of the

fungal β-lactone, antibiotic 1233A.[1] Isolated from species such as Scopulariopsis sp., it is

recognized for its antibacterial properties and, most notably, its inhibitory action on a key

enzyme in the mevalonate pathway.[1]

Physicochemical Data
The following table summarizes the known physicochemical properties of Antibiotic 1233B. The

compound is an off-white solid at room temperature.[1][2]
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Property Value Citation(s)

IUPAC Name

(2E,4E)-12-hydroxy-13-

(hydroxymethyl)-3,5,7-

trimethyltetradeca-2,4-

dienedioic acid

[3]

Synonyms 1233B, L-660,282 [1][4]

CAS Number 34668-61-6 [1][5]

Molecular Formula C₁₈H₃₀O₆ [1][5]

Molecular Weight 342.4 g/mol [1][3]

Appearance Off-white solid [1][2]

Melting Point Data not available

Boiling Point Data not available

Solubility

Soluble in Dimethyl Sulfoxide

(DMSO), ethanol, and

methanol.[1] Quantitative data

not available.

[1]

Purity (as supplied) ≥95% (determined by HPLC) [1]

Storage Conditions

Long-term storage at -20°C is

recommended. Stable for at

least 3 years under these

conditions.

[1]

Biological Activity and Signaling Pathway
The primary mechanism of action for compounds related to 1233B, such as the parent

compound's family (e.g., L-659,699), is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-

CoA) synthase.[6] This enzyme catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA

to form HMG-CoA, a critical early step in the mevalonate pathway.[6] This pathway is essential

for the biosynthesis of numerous vital molecules, including cholesterol and other isoprenoids.
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[7][8] By inhibiting HMG-CoA synthase, 1233B disrupts this pathway, leading to its antibiotic

effects.

The diagram below illustrates the initial steps of the mevalonate pathway, highlighting the

reaction catalyzed by HMG-CoA synthase, which is the target of inhibition.
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Inhibition of the Mevalonate Pathway by Antibiotic 1233B.

Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of natural

products like 1233B require specialized laboratory equipment. The following sections outline

general, standard methodologies that form the basis for such analyses.

Determination of Solubility (Qualitative)
This protocol provides a systematic approach to determine the solubility of an organic

compound in various solvents.

Materials:

Test compound (e.g., 1233B)

Small test tubes

Vortex mixer
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Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, methanol, DMSO.

pH indicator strips

Procedure:

Water Solubility: Add approximately 1-2 mg of the compound to a test tube. Add 1 mL of

deionized water in small portions, vortexing after each addition. Observe if the solid

dissolves completely. If soluble, test the solution's pH with an indicator strip.

Aqueous Base Solubility: If the compound is insoluble in water, use a fresh sample and test

its solubility in 1 mL of 5% NaOH solution. Vigorous mixing may be required. Dissolution

indicates the presence of an acidic functional group.

Aqueous Acid Solubility: If the compound is insoluble in water, use a fresh sample and test

its solubility in 1 mL of 5% HCl solution. Dissolution indicates the presence of a basic

functional group (e.g., an amine).

Organic Solvent Solubility: Use fresh samples to test solubility in 1 mL of ethanol, methanol,

and DMSO, respectively. Vortex thoroughly and observe for complete dissolution.

Determination of Purity by High-Performance Liquid
Chromatography (HPLC)
HPLC is a standard method for assessing the purity of chemical compounds. A reverse-phase

HPLC (RP-HPLC) method is commonly used for moderately polar organic molecules.

Materials:

HPLC system with a Diode Array Detector (DAD) or UV detector

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

Sample of 1233B, accurately weighed

Appropriate solvent for sample dissolution (e.g., methanol)
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Procedure:

Sample Preparation: Prepare a stock solution of 1233B at a concentration of approximately

1 mg/mL in a suitable solvent like methanol. Filter the solution through a 0.22 µm syringe

filter into an HPLC vial.

Mobile Phase Preparation: Prepare the mobile phases. A common gradient system for

natural products is:

Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Chromatographic Conditions: Set up the HPLC method. A typical gradient might run from 5%

B to 95% B over 30 minutes, with a flow rate of 1 mL/min. The column temperature is

typically maintained at 25-30°C.

Detection: Set the detector to monitor a wavelength appropriate for the compound's

chromophore (e.g., 210 nm, or scan a range if using a DAD).

Analysis: Inject the sample (e.g., 10 µL) and run the method. The purity is typically calculated

using the area normalization method, where the area of the main peak is divided by the total

area of all peaks in the chromatogram.

The logical workflow for this purity analysis is depicted in the following diagram.
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General workflow for HPLC purity analysis.
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Alternative Interpretation: (Z)-1-Bromo-3,3,3-
trifluoropropene
The designation "1233B" is not a standard chemical identifier and can be ambiguous. In

industrial chemical contexts, particularly concerning refrigerants and blowing agents, such

codes are common. Searches for "1233B" may also refer to brominated fluoropropenes. The

most likely candidate in this class is (Z)-1-Bromo-3,3,3-trifluoropropene. For clarity, its key

properties are summarized below.

Property Value Citation(s)

IUPAC Name
(Z)-1-bromo-3,3,3-

trifluoroprop-1-ene
[9]

CAS Number 149597-48-8 [10][11]

Molecular Formula C₃H₂BrF₃ [9][11]

Molecular Weight 174.95 g/mol [9][11]

Appearance Liquid (at standard conditions) [12]

Boiling Point

34°C (for the related isomer 2-

Bromo-3,3,3-trifluoro-1-

propene)

[12]

Density ~1.7 g/cm³ (predicted)

This compound is primarily of interest to researchers in materials science and chemical

engineering as a potential refrigerant, solvent, or chemical intermediate. Its toxicological profile

would be the main area of interest for life science professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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